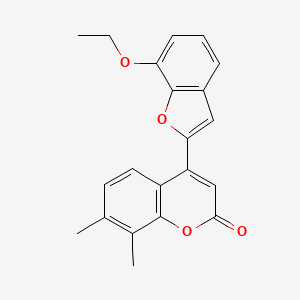

4-(7-乙氧-1-苯并呋喃-2-基)-7,8-二甲基香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one, also known as EDC, is a synthetic compound that belongs to the class of coumarin derivatives. EDC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

科学研究应用

Anticancer Activity

Specific Scientific Field

Summary of the Application

Benzofuran derivatives, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown potential anticancer activity. They have emerged as important scaffolds with many biological properties .

Methods of Application or Experimental Procedures

The cell viability and proliferation rates of benzofuran derivatives were tested via MTT assays against human breast cancer (MCF-7) cells .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in reducing cell viability and proliferation .

Anti-Hepatitis C Virus Activity

Specific Scientific Field

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-hepatitis C virus activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating the hepatitis C virus .

Anti-Tumor Activity

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-tumor activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Methods of Application or Experimental Procedures

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anti-tumor activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating tumor growth .

Synthesis of Natural Products

Specific Scientific Field

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have been used in the total synthesis of natural products .

Methods of Application or Experimental Procedures

The total synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in the synthesis of natural products .

Antibacterial Activity

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown antibacterial activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating bacterial infections .

Anti-Oxidative Activity

Specific Scientific Field

Medicinal Chemistry, Biochemistry

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-oxidative activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating oxidative stress .

属性

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEUAWMPIIRBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)

![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)

![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)

![1-[(2-nitrophenyl)sulfonyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2781727.png)